molecular formula C11H14O B7942669 3'-Ethylpropiophenone

3'-Ethylpropiophenone

Cat. No. B7942669
M. Wt: 162.23 g/mol
InChI Key: NCTISUYDJMSUEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Ethylpropiophenone is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3'-Ethylpropiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Ethylpropiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Synthesis : 3'-Ethylpropiophenone is used in various chemical reactions. For example, it's involved in the vinylphosphonium salt mediated reaction between alkyl propiolates and aminophenols or hydroxyphenols, leading to the production of compounds like methyl 2-(1,3-benzodioxol-2-yl)acetate (Yavari, Souri, Sirouspour, & Djahaniani, 2006). Similarly, its derivatives are used in the synthesis of aromatic aldols, such as tropic aldehyde and phenaldol (Dam, 2010).

  • Biological Production of Chemicals : It serves as a precursor for bio-based chemicals. For instance, 3-hydroxypropionic acid, derived from 3'-Ethylpropiophenone, is a key platform chemical for the production of acrylic acid, 1,3-propanediol, and other derivatives, and is produced by various microorganisms (Vidra & Németh, 2017). Engineered Methylobacterium extorquens AM1, for example, has been modified to produce 3-hydroxypropionic acid from methanol (Yang et al., 2017).

  • Neurotoxicity Studies : 3'-Ethylpropiophenone derivatives are used in the study of neurotoxicity. For instance, 3-Nitropropionic acid, a derivative, is a fungal toxin used in models for inducing symptoms of Huntington's disease, and its effects have been studied in combination with other compounds (Singh, Jamwal, & Kumar, 2015).

  • Metabolic Engineering : It's involved in metabolic engineering studies for the production of valuable chemicals. Corynebacterium glutamicum has been engineered to produce 3-hydroxypropionic acid from glucose and xylose, utilizing pathways related to 3'-Ethylpropiophenone derivatives (Chen et al., 2017).

  • Photophysical Research : Its derivatives are also used in photophysical studies. For example, ethyl 3-phenothiazinyl propiolates, which can be synthesized using ethyl propiolate (a related compound), exhibit fluorescent properties and reversible Nernstian oxidation potentials (Götzinger, Michaelis, & Müller, 2017).

properties

IUPAC Name

1-(3-ethylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-3-9-6-5-7-10(8-9)11(12)4-2/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTISUYDJMSUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Ethylpropiophenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.